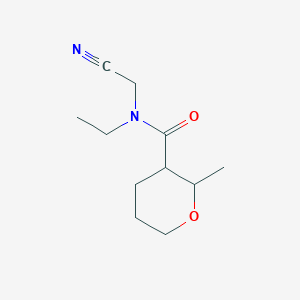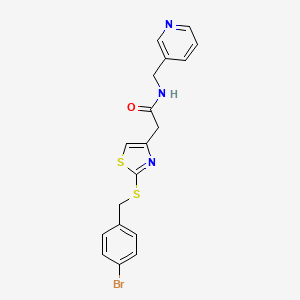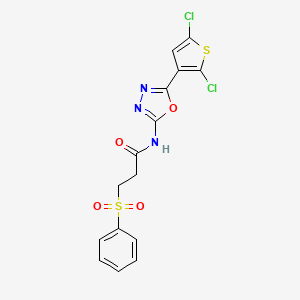![molecular formula C18H27ClN2O3 B2403787 Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate CAS No. 2411240-17-8](/img/structure/B2403787.png)
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate, also known as TBOA, is a chemical compound that belongs to the class of carbamates. It is a potent inhibitor of glutamate transporters, which are responsible for the clearance of glutamate from the synaptic cleft. TBOA has been extensively studied for its potential applications in the field of neuroscience and drug discovery.
Wirkmechanismus
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate inhibits glutamate transporters by binding to their substrate-binding site, thereby preventing the uptake of glutamate into the glial cells. This leads to an increase in the concentration of extracellular glutamate, which can activate glutamate receptors and induce excitotoxicity.
Biochemical and physiological effects:
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate has been shown to have a variety of biochemical and physiological effects. It can induce seizures in animal models, and its chronic administration has been shown to cause neuronal damage and cognitive deficits. Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate has also been shown to alter the expression of various genes involved in neuronal signaling and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate in lab experiments is its ability to selectively inhibit glutamate transporters, without affecting other neurotransmitter systems. This allows for the study of the specific role of glutamate transporters in various neurological disorders. However, Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate has some limitations, including its potential toxicity and the difficulty in administering it to animal models.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate. One area of research is the development of more potent and selective inhibitors of glutamate transporters, which could have potential therapeutic applications in neurological disorders. Another area of research is the study of the role of glutamate transporters in neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, the use of Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate in combination with other drugs could lead to the development of novel treatments for neurological disorders.
Synthesemethoden
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate can be synthesized using a multi-step process that involves the reaction of tert-butyl carbamate with 2-chloroethylamine, followed by the reaction of the resulting intermediate with 2-phenylethylchloride. The final product is obtained by reacting the intermediate with sodium hydroxide and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate has been widely used in scientific research for its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its clearance from the synaptic cleft is essential for proper neuronal function. Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate has been shown to increase the concentration of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. This property of Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and Parkinson's disease.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3/c1-14(19)16(22)21(12-10-15-8-6-5-7-9-15)13-11-20-17(23)24-18(2,3)4/h5-9,14H,10-13H2,1-4H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOYYVXBOCJMRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC1=CC=CC=C1)CCNC(=O)OC(C)(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403705.png)




![4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2403712.png)

![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)
![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2403719.png)

![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2403724.png)
